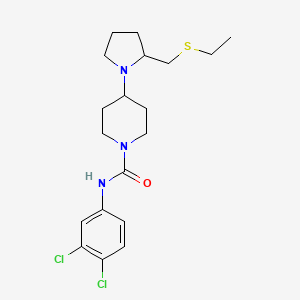

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3OS/c1-2-26-13-16-4-3-9-24(16)15-7-10-23(11-8-15)19(25)22-14-5-6-17(20)18(21)12-14/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYROIJWBMCHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The initial step often involves the preparation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated piperidine derivative reacts with a pyrrolidine compound.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as acting on specific receptors or enzymes.

Industry: Its unique chemical properties could be utilized in the development of new materials or as intermediates in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism by which N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include:

Receptors: Binding to and modulating the activity of certain receptors, potentially influencing signal transduction pathways.

Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

Ion Channels: Modulating ion channel activity, affecting cellular excitability and signaling.

Comparación Con Compuestos Similares

Structural Similarities and Divergences

The compound shares a N-(3,4-dichlorophenyl)piperidine-1-carboxamide backbone with several analogs, but its 2-((ethylthio)methyl)pyrrolidin-1-yl substituent distinguishes it from others. Key comparisons include:

Pharmacological and Functional Insights

- Receptor Interactions: The 3,4-dichlorophenyl group is a recurring motif in sigma receptor ligands (e.g., SKF-10,047) and NK1 antagonists (e.g., SR140333).

- Cancer Targets : Naphthyridine analogs with 3,4-dichlorobenzyl groups exhibit submicromolar IC50 values against Fascin protein, suggesting the dichlorophenyl moiety is critical for binding. The target compound’s piperidine-pyrrolidinyl scaffold may offer distinct steric interactions compared to naphthyridines .

- Synthetic Efficiency : The target compound’s synthesis likely mirrors methods for compound 9 (87% yield), but the ethylthio group may introduce challenges in regioselectivity or purification compared to brominated derivatives (e.g., compound 53 ) .

Structure-Activity Relationships (SAR)

- Pyrrolidinyl vs.

- Ethylthio vs. Oxygenated Groups : The ethylthio group increases lipophilicity (clogP ~3.5 estimated) compared to oxo or benzimidazolone substituents, which could enhance membrane permeability but reduce aqueous solubility .

- 3,4-Dichlorophenyl Universality : This group is conserved across diverse scaffolds (piperidine, naphthyridine), underscoring its role in target engagement, possibly via hydrophobic or halogen-bonding interactions .

Actividad Biológica

N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide, a compound with significant pharmacological potential, is under investigation for its biological activity. This article explores its synthesis, biological mechanisms, and therapeutic implications, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine core substituted with a 3,4-dichlorophenyl group and an ethylthio-methyl-pyrrolidine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing techniques such as:

- N-alkylation : Involving the reaction of piperidine with appropriate alkyl halides.

- Amide formation : Utilizing coupling agents to link the carboxylic acid and amine functionalities.

Research indicates that the compound exhibits multiple biological activities, primarily through modulation of neurotransmitter systems and potential anti-cancer properties. Key mechanisms include:

- Dopaminergic Activity : The compound may interact with dopamine receptors, influencing neurological functions and potentially serving as an antidepressant or antipsychotic agent.

- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells via mitochondrial pathways and inhibit cell proliferation.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the compound's effects on various cancer cell lines (A549, HCT-116, MCF-7) using MTT assays. Results demonstrated selective cytotoxicity against these lines comparable to established chemotherapeutics like 5-FU .

- Further investigations revealed that the compound arrests the cell cycle in the G2/M phase, inhibiting tubulin polymerization .

- Neuropharmacological Effects :

Comparative Biological Activity Table

| Activity Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | A549 Cell Line | Induces apoptosis | |

| Anticancer | HCT-116 Cell Line | Inhibits proliferation | |

| Neuropharmacological | Rodent Models | Modulates dopamine levels |

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide. Studies typically focus on:

- Acute Toxicity Testing : Determining lethal doses in animal models.

- Chronic Toxicity Studies : Evaluating long-term exposure effects.

Toxicity Findings

Current literature suggests moderate toxicity at high doses; however, detailed studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.